molecular formula C6H11NO2 B13252071 3-Amino-4,4-dimethyloxolan-2-one CAS No. 86096-11-9

3-Amino-4,4-dimethyloxolan-2-one

Cat. No.: B13252071
CAS No.: 86096-11-9
M. Wt: 129.16 g/mol
InChI Key: FTLXLFPMDCOABE-UHFFFAOYSA-N
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Description

This compound is known for its unique structure, which includes an oxolane ring with an amino group and two methyl groups attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-butanone with formaldehyde in the presence of an acid catalyst to form the oxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds .

Scientific Research Applications

3-Amino-4,4-dimethyloxolan-2-one has shown promising results in various fields of scientific research, including:

    Medicinal Chemistry: Investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors.

    Biochemistry: Used as a building block for the synthesis of peptides and other bioactive molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethyloxolan-2-one is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-amine: Another cyclic amino acid derivative with similar structural features.

    3-Amino-2-butanone: A precursor in the synthesis of 3-Amino-4,4-dimethyloxolan-2-one.

Uniqueness

This compound is unique due to its specific oxolane ring structure with an amino group and two methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

86096-11-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-amino-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3

InChI Key

FTLXLFPMDCOABE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1N)C

Origin of Product

United States

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